molecular formula C30H42O10 B12298638 5-[8,14-dihydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one

5-[8,14-dihydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one

Cat. No.: B12298638
M. Wt: 562.6 g/mol
InChI Key: BJMUUWKMFHDGQB-UHFFFAOYSA-N
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Description

5-[8,14-dihydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a pyran ring. This compound is of significant interest in various scientific fields due to its potential biological activities and complex chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[8,14-dihydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one typically involves multi-step organic synthesis. The process often starts with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of hydroxyl groups and the pyran ring through various chemical reactions such as hydroxylation and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[8,14-dihydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

5-[8,14-dihydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[8,14-dihydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pyran ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential biological activities.

Properties

Molecular Formula

C30H42O10

Molecular Weight

562.6 g/mol

IUPAC Name

5-[8,14-dihydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one

InChI

InChI=1S/C30H42O10/c1-27-9-6-18(39-26-25(35)24(34)23(33)20(14-31)40-26)13-17(27)5-11-29(36)21(27)8-10-28(2)19(7-12-30(28,29)37)16-3-4-22(32)38-15-16/h3-4,13,15,18-21,23-26,31,33-37H,5-12,14H2,1-2H3

InChI Key

BJMUUWKMFHDGQB-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C4(CCC(C=C4CCC3(C1(CCC2C5=COC(=O)C=C5)O)O)OC6C(C(C(C(O6)CO)O)O)O)C

Origin of Product

United States

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